Benzyl alcohol, o-(o-tolyl)-

Catalog No.
S1894635
CAS No.
7111-76-4
M.F
C14H14O
M. Wt
198.26 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Benzyl alcohol, o-(o-tolyl)-

CAS Number

7111-76-4

Product Name

Benzyl alcohol, o-(o-tolyl)-

IUPAC Name

[2-(2-methylphenyl)phenyl]methanol

Molecular Formula

C14H14O

Molecular Weight

198.26 g/mol

InChI

InChI=1S/C14H14O/c1-11-6-2-4-8-13(11)14-9-5-3-7-12(14)10-15/h2-9,15H,10H2,1H3

InChI Key

AOMHBKWJLSGNIZ-UHFFFAOYSA-N

SMILES

CC1=CC=CC=C1C2=CC=CC=C2CO

Canonical SMILES

CC1=CC=CC=C1C2=CC=CC=C2CO

Synthesis of Sartan Series of Drug Molecules

Selective Oxidation of Benzyl Alcohol

Electrochemical Oxidation

Textile Industry

Synthesis of Antiviral, Antihypertensive, and Antifungal Drugs

Additive Manufacturing

Benzyl alcohol, o-(o-tolyl)- is characterized by its mild aromatic odor and is typically found as a colorless liquid. It exhibits moderate solubility in water and is miscible with many organic solvents such as diethyl ether, methanol, and acetone. The compound's chemical structure allows it to participate in diverse

Benzyl alcohol, o-(o-tolyl)- can undergo several significant reactions:

  • Oxidation: It can be oxidized to benzaldehyde or benzoic acid under various conditions, which are important in synthetic organic chemistry .
  • Ester Formation: Like other alcohols, it reacts with carboxylic acids to form esters, which are widely used in the fragrance and flavor industries .
  • Ritter Reaction: This compound can react with acrylonitrile to produce N-benzylacrylamide, showcasing its reactivity in forming amides .

Benzyl alcohol, o-(o-tolyl)- exhibits notable biological activity, particularly as an insecticide. It targets parasites such as lice by obstructing their respiratory spiracles, leading to asphyxiation. The compound operates through biochemical pathways involving enzyme interactions and may affect gene expression related to metabolic processes .

Additionally, it has been studied for its effects on various enzymes involved in oxidation processes, demonstrating selective activity towards specific substrates.

There are several methods for synthesizing benzyl alcohol, o-(o-tolyl)-:

  • Selective Hydrogenation: This method involves the hydrogenation of benzaldehyde using palladium-based catalysts. This approach is considered environmentally friendly and efficient.
  • Grignard Reaction: The reaction of phenylmagnesium bromide with formaldehyde can yield benzyl alcohol derivatives .
  • Hydrolysis of Benzyl Chloride: Benzyl chloride can be hydrolyzed in the presence of sodium hydroxide to produce benzyl alcohol .

Benzyl alcohol, o-(o-tolyl)- has various applications across multiple industries:

  • Solvent: It serves as a solvent for inks, paints, and coatings due to its low toxicity and favorable solvent properties .
  • Fragrance and Flavor Industry: The compound is used in the production of esters that are essential for perfumes and flavorings.
  • Pharmaceuticals: Its local anesthetic properties make it useful in medical formulations when combined with other agents like epinephrine .

Studies on benzyl alcohol, o-(o-tolyl)- have focused on its interactions with biological systems. Research indicates that it interacts with enzymes like benzyl alcohol O-benzoyltransferase, influencing metabolic pathways related to oxidation processes. These interactions highlight its potential therapeutic applications as well as safety considerations regarding hypersensitivity reactions in some individuals .

Benzyl alcohol, o-(o-tolyl)- shares similarities with other aromatic alcohols but has unique structural features that distinguish it:

Compound NameMolecular FormulaKey Features
Benzyl AlcoholC7H8OSimple structure; widely used as a solvent
2-Methylbenzyl AlcoholC8H10OContains an additional methyl group; higher boiling point
Ethylene GlycolC2H6O2Diol; used primarily as an antifreeze agent
Phenethyl AlcoholC8H10OUsed in perfumes; similar aromatic structure

The unique biphenyl structure of benzyl alcohol, o-(o-tolyl)- allows for specific interactions and reactivity that differ from these other compounds. Its applications in both industrial and biological contexts further emphasize its significance within this chemical class.

XLogP3

3

Other CAS

7111-76-4

Wikipedia

2-(2-Methylphenyl)-benzenemethanol

Dates

Modify: 2023-08-16

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